molecular formula C12H8ClN3O2 B595630 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 137347-70-7

5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B595630
CAS No.: 137347-70-7
M. Wt: 261.665
InChI Key: WHSUEMUITSWYPN-UHFFFAOYSA-N
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Description

5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrimidoquinoline scaffold .

Scientific Research Applications

5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione include other pyrimidoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents and structural configuration, which contribute to its distinct biological activities and chemical properties.

Properties

IUPAC Name

5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c1-16-7-5-3-2-4-6(7)9(13)8-10(16)14-12(18)15-11(8)17/h2-5H,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSUEMUITSWYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C1=NC(=O)NC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676475
Record name 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137347-70-7
Record name 5-Chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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